molecular formula C10H19NO7S B6351607 2-(2,4-Dimethoxyphenyl)ethanamine sulfate hydrate;  95% CAS No. 1269226-75-6

2-(2,4-Dimethoxyphenyl)ethanamine sulfate hydrate; 95%

Cat. No. B6351607
CAS RN: 1269226-75-6
M. Wt: 297.33 g/mol
InChI Key: UOIMCFKPXLYHHU-UHFFFAOYSA-N
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Description

2-(2,4-Dimethoxyphenyl)ethanamine sulfate hydrate, also known as 2-(2,4-Dimethoxyphenyl)ethanamine sulfate hydrate (MEPEA-HS) is a novel compound with a wide range of potential applications in scientific research. It is an organic compound that contains an amine group and a sulfate group. The compound is a white crystalline solid, insoluble in water and has a molecular weight of 181.2 g/mol. MEPEA-HS has been studied extensively in recent years due to its pharmacological properties and potential applications in scientific research.

Scientific Research Applications

MEPEA-HS has been studied extensively in recent years due to its pharmacological properties and potential applications in scientific research. The compound has been shown to have anticonvulsant, anxiolytic, and antidepressant properties. It has also been used in studies of the effects of drugs on the central nervous system. In addition, MEPEA-HS has been used in studies of the effects of drugs on the cardiovascular system, as well as in studies of the effects of drugs on the endocrine system.

Mechanism of Action

MEPEA-HS is believed to act via several mechanisms. It is thought to act as an agonist of the serotonin 5-HT2A receptor, as well as an agonist of the GABA-A receptor. In addition, it is thought to act as an agonist of the dopamine D2 receptor, as well as an agonist of the adenosine A2A receptor.
Biochemical and Physiological Effects
MEPEA-HS has been shown to have several biochemical and physiological effects. It has been shown to reduce anxiety and depression-like behavior in animal models. In addition, it has been shown to reduce seizures in animal models, as well as to reduce the levels of certain neurotransmitters in the brain. It has also been shown to reduce the levels of certain hormones in the body, as well as to reduce inflammation.

Advantages and Limitations for Lab Experiments

MEPEA-HS has several advantages for use in laboratory experiments. It is a readily available compound that can be synthesized easily. In addition, it has a wide range of potential applications in scientific research. However, there are also some limitations for its use in laboratory experiments. For example, it is a relatively new compound and there is still a lack of information about its effects on humans.

Future Directions

The potential applications of MEPEA-HS in scientific research are still being explored. Some potential future directions for research include further studies of the effects of the compound on the central nervous system, the cardiovascular system, and the endocrine system. In addition, further studies of the biochemical and physiological effects of the compound could be conducted. Other potential future directions for research include the development of new formulations of the compound, as well as the development of new delivery systems for the compound.

Synthesis Methods

MEPEA-HS can be synthesized by the reaction of 2-(2,4-Dimethoxyphenyl)ethanamine sulfate hydrate; 95%(2,4-dimethoxyphenyl)ethanamine with sulfuric acid. The reaction is conducted in an inert atmosphere and at a temperature of about 100 °C. The reaction yields a white crystalline solid that is insoluble in water and has a molecular weight of 181.2 g/mol. The compound can also be synthesized using other methods, such as the reaction of 2-(2,4-Dimethoxyphenyl)ethanamine sulfate hydrate; 95%(2,4-dimethoxyphenyl)ethanamine with sodium sulfate.

properties

IUPAC Name

2-(2,4-dimethoxyphenyl)ethanamine;sulfuric acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2.H2O4S.H2O/c1-12-9-4-3-8(5-6-11)10(7-9)13-2;1-5(2,3)4;/h3-4,7H,5-6,11H2,1-2H3;(H2,1,2,3,4);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOIMCFKPXLYHHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CCN)OC.O.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dimethoxyphenyl)ethanamine sulfate hydrate

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